molecular formula C17H14N2O3 B8565647 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE CAS No. 405554-66-7

1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE

Cat. No.: B8565647
CAS No.: 405554-66-7
M. Wt: 294.30 g/mol
InChI Key: GUPVAYODPWPSIM-UHFFFAOYSA-N
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Description

1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxyimino group attached to an indan ring, along with a pyridinyl group and an ethane-1,2-dione moiety. Its complex structure makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indan and pyridinyl precursors. The methoxyimino group is introduced through a reaction with methoxyamine, and the final compound is obtained through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE can be compared with other similar compounds, such as:

    1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]-2-(pyridin-4-yl)ethane-1,2-dione: A closely related compound with similar structural features.

    1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Another compound with a pyridinyl group and ethane moiety

Properties

CAS No.

405554-66-7

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-dione

InChI

InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3

InChI Key

GUPVAYODPWPSIM-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of DMSO (43 ml, 0.56 mol) and dichloromethane (800 ml) at −70° C. under argon, was added oxalyl chloride (43.2 g) and then a solution of the product of Step 3 (55 g, 0.185 mol) in a mixture of dichloromethane/DMSO (1000 ml/60 ml) over 2 hours at −60° C. After stirring for 2 hours at −60° C., triethylamine (154 ml) was added dropwise and the mixture then allowed to warm to room temperature overnight. The reaction mixture was then quenched with water, the organic phase separated then washed with water, dried (Na2SO4) and concentrated to yield the title compound (51 g, 94%) as a yellow solid. 1H NMR (CDCl3) 8.87 (2H, d), 7.89-7.77 (5H, m), 4.03 (3H, s), 3.09 (2H,m), 2.93 (2H, m).
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Name
dichloromethane DMSO
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
154 mL
Type
solvent
Reaction Step Four
Yield
94%

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